molecular formula C6H5ClN4O2S B8735706 5-Methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonyl chloride CAS No. 98165-60-7

5-Methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonyl chloride

Cat. No. B8735706
CAS RN: 98165-60-7
M. Wt: 232.65 g/mol
InChI Key: ZLKWIPGKQOYHSY-UHFFFAOYSA-N
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Patent
US04886883

Procedure details

The starting 2,6-difluoroaniline (18.1 g, 0.140 mol) was dissolved in 45 ml of pyridine and 36.1 g (0.155 mol) of 5-methyl-1,2,4-triazolo[1,5-a]pyrimidine-2-sulfonyl chloride was added. After an exothermic reaction subsided the reaction mixture was stirred at room temperature for 15.5 hours. The pyridine was removed by evaporation at reduced pressure, and the residue was treated with 600 ml of 0.5N NaOH. After stirring to dissolve all soluble material the mixture was filtered through celite and the filtrate was acifified with 3N HCl. The precipitate which separated upon acidification was collected by filtration and dried to yield 33.0 g (73%) of the desired product as a pale red solid, mp 245°-247° C. IR and 1H NMR spectra were in agreement with the assigned structure.
Quantity
18.1 g
Type
reactant
Reaction Step One
Quantity
45 mL
Type
solvent
Reaction Step One
Quantity
36.1 g
Type
reactant
Reaction Step Two
Yield
73%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:8]=[CH:7][CH:6]=[C:5]([F:9])[C:3]=1[NH2:4].[CH3:10][C:11]1[CH:16]=[CH:15][N:14]2[N:17]=[C:18]([S:20](Cl)(=[O:22])=[O:21])[N:19]=[C:13]2[N:12]=1>N1C=CC=CC=1>[CH3:10][C:11]1[CH:16]=[CH:15][N:14]2[N:17]=[C:18]([S:20]([NH:4][C:3]3[C:2]([F:1])=[CH:8][CH:7]=[CH:6][C:5]=3[F:9])(=[O:22])=[O:21])[N:19]=[C:13]2[N:12]=1

Inputs

Step One
Name
Quantity
18.1 g
Type
reactant
Smiles
FC1=C(N)C(=CC=C1)F
Name
Quantity
45 mL
Type
solvent
Smiles
N1=CC=CC=C1
Step Two
Name
Quantity
36.1 g
Type
reactant
Smiles
CC1=NC=2N(C=C1)N=C(N2)S(=O)(=O)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature for 15.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After an exothermic reaction
CUSTOM
Type
CUSTOM
Details
The pyridine was removed by evaporation at reduced pressure
ADDITION
Type
ADDITION
Details
the residue was treated with 600 ml of 0.5N NaOH
STIRRING
Type
STIRRING
Details
After stirring
DISSOLUTION
Type
DISSOLUTION
Details
to dissolve all soluble material the mixture
FILTRATION
Type
FILTRATION
Details
was filtered through celite
CUSTOM
Type
CUSTOM
Details
The precipitate which separated upon acidification
FILTRATION
Type
FILTRATION
Details
was collected by filtration
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
15.5 h
Name
Type
product
Smiles
CC1=NC=2N(C=C1)N=C(N2)S(=O)(=O)NC2=C(C=CC=C2F)F
Measurements
Type Value Analysis
AMOUNT: MASS 33 g
YIELD: PERCENTYIELD 73%
YIELD: CALCULATEDPERCENTYIELD 72.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.